molecular formula C18H23OP B12627356 Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- CAS No. 918962-28-4

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)-

Cat. No.: B12627356
CAS No.: 918962-28-4
M. Wt: 286.3 g/mol
InChI Key: JHEMOARNZYBGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- typically involves the reaction of corresponding chlorophosphines with Grignard reagents. For example, the interaction of Grignard organomagnesium reagents with chlorophosphines can yield the desired phosphine oxide . The reaction conditions often include the use of solvents such as diethyl ether and the control of temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphine oxide.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like borane-dimethylsulfide for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions will regenerate the original phosphine.

Scientific Research Applications

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- involves its ability to generate reactive species upon light absorption. As a photoinitiator, it undergoes homolytic cleavage after irradiation with visible light, forming radicals that initiate polymerization reactions . This property is particularly useful in photopolymerization processes where the compound helps in the crosslinking of monomers and oligomers.

Comparison with Similar Compounds

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- can be compared with other similar compounds such as:

The uniqueness of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.

Properties

CAS No.

918962-28-4

Molecular Formula

C18H23OP

Molecular Weight

286.3 g/mol

IUPAC Name

1-[tert-butyl-(2-methylphenyl)phosphoryl]-2-methylbenzene

InChI

InChI=1S/C18H23OP/c1-14-10-6-8-12-16(14)20(19,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3

InChI Key

JHEMOARNZYBGES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.